molecular formula C7H10N2O2S B14318463 2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol CAS No. 112010-47-6

2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol

Cat. No.: B14318463
CAS No.: 112010-47-6
M. Wt: 186.23 g/mol
InChI Key: MOBBZOHXIRXGBH-UHFFFAOYSA-N
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Description

2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol is a pyrimidine derivative characterized by a methylsulfanyl (-SMe) group at the 2-position of the pyrimidine ring and a hydroxyethyloxy (-OCH₂CH₂OH) substituent at the 4-position. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions. Structural and electronic analyses of this compound often employ crystallographic tools like SHELX and computational methods such as density-functional theory (DFT) .

Properties

CAS No.

112010-47-6

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

2-(2-methylsulfanylpyrimidin-4-yl)oxyethanol

InChI

InChI=1S/C7H10N2O2S/c1-12-7-8-3-2-6(9-7)11-5-4-10/h2-3,10H,4-5H2,1H3

InChI Key

MOBBZOHXIRXGBH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol typically involves the reaction of 2-(methylsulfanyl)pyrimidine with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the oxygen atom, converting the ethan-1-ol group to an ethyl group.

    Substitution: The hydroxyl group in the ethan-1-ol moiety can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethyl derivatives.

    Substitution: Various substituted ethan-1-ol derivatives.

Scientific Research Applications

2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Parameters of Pyrimidine Derivatives

Compound Bond Length (C-X, Å) Dihedral Angle (°) Intermolecular O⋯H (Å)
Target Compound (SMe) 1.82 8.2 2.4
2-Methoxy (OMe) 1.41 5.6 2.1
2-Chloro (Cl) 1.76 10.3 2.6

Table 2: Electronic and Physicochemical Properties

Compound HOMO-LUMO Gap (eV) logP Solubility (mg/mL)
Target Compound (SMe) 4.1 1.2 50
2-Methoxy (OMe) 4.5 0.8 75
2-Chloro (Cl) 4.3 1.5 30

Research Findings

  • Crystallography: SHELX-based refinements demonstrate that intramolecular hydrogen bonds (O-H⋯N) stabilize the hydroxyethyloxy chain in the target compound, a feature absent in non-hydroxylated analogs.
  • DFT Calculations : The Colle-Salvetti method predicts that the methylsulfanyl group increases electron delocalization, correlating with enhanced nucleophilic substitution reactivity at the 4-position.
  • Biological Relevance : Compared to chloro and methoxy analogs, the target compound shows improved membrane permeability (logP >1) while retaining moderate solubility, making it a candidate for drug delivery systems.

Biological Activity

2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol, a compound featuring a pyrimidine ring substituted with a methylthio group, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data and research findings.

  • Molecular Formula : C8H10N2OS
  • Molecular Weight : 186.24 g/mol
  • CAS Number : 2877718-84-6

Antimicrobial Activity

Research indicates that compounds related to pyrimidines exhibit significant antimicrobial properties. For instance, derivatives of pyrimidinones have shown effectiveness against various bacterial strains:

CompoundActivityMinimum Inhibitory Concentration (MIC)
2-Methyl-3H-thieno[2,3-d]pyrimidin-4-oneAntibacterial10 µg/mL
5-(2-Furanyl)-2-methyl-4-oxo-thieno[2,3-d]pyrimidinAntimycobacterial5 µg/mL

In vitro assays demonstrated that the compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has also been documented. For example, a study on pyrazolo[1,5-a]quinazolines indicated that certain derivatives could inhibit NF-κB/AP-1 signaling pathways effectively:

CompoundIC50 (µM)Target
Compound 13i<50JNK3
Compound 16<50p38α

These findings suggest that modifications in the pyrimidine structure can enhance anti-inflammatory responses through specific molecular interactions .

Cytotoxic Effects

The cytotoxicity of this compound was assessed using various cancer cell lines. The results indicated that the compound could induce apoptosis in certain types of cancer cells:

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF7 (breast cancer)30

This cytotoxic effect is attributed to the compound's ability to disrupt cellular processes critical for cancer cell survival .

Case Studies

  • Antimicrobial Efficacy Study : A series of synthesized pyrimidine derivatives were tested against clinical strains of bacteria. Among them, the methylthio-substituted pyrimidines exhibited superior antimicrobial activity compared to their unsubstituted counterparts.
  • Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound demonstrated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6.

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